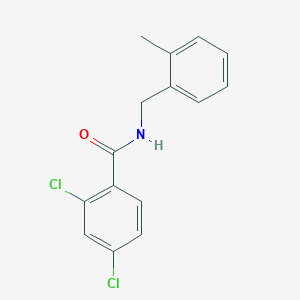![molecular formula C27H22ClNO6S B300504 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B300504.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD18, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and anti-diabetic properties.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of inflammatory cytokines and the promotion of anti-inflammatory cytokines, which results in the anti-inflammatory effects of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Additionally, PPARγ activation leads to the inhibition of cancer cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to increase insulin sensitivity and improve glucose metabolism, making it a potential therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione for lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied, and there is a large body of scientific literature on its properties and potential therapeutic applications. One limitation of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione for lab experiments is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Additionally, research could focus on the potential applications of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research could focus on the potential use of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the activation of PPARγ. While there are advantages and limitations to using 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments, there are several future directions for research on this compound, including the development of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione derivatives and the exploration of its potential applications in the treatment of neurodegenerative diseases and in combination with other therapeutic agents.
Synthesis Methods
The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves a multi-step process that begins with the reaction of 6-chloro-1,3-benzodioxole with formaldehyde to form the intermediate compound 3-(6-chloro-1,3-benzodioxol-5-yl)methanol. This intermediate is then reacted with thiosemicarbazide to form the thiazolidine ring and subsequently, with 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde to form the final product, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
properties
Product Name |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C27H22ClNO6S |
Molecular Weight |
524 g/mol |
IUPAC Name |
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H22ClNO6S/c1-16-4-3-5-18(8-16)14-33-21-7-6-17(9-22(21)32-2)10-25-26(30)29(27(31)36-25)13-19-11-23-24(12-20(19)28)35-15-34-23/h3-12H,13-15H2,1-2H3/b25-10- |
InChI Key |
JOGFAMYRNWLBTQ-MRUKODCESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)



![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)